molecular formula C15H4Cl6O4-2 B8529750 Di-(2,4,6-trichlorophenyl)malonate

Di-(2,4,6-trichlorophenyl)malonate

Cat. No. B8529750
M. Wt: 460.9 g/mol
InChI Key: FNGLVNXJDZMKIL-UHFFFAOYSA-L
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Patent
US07115608B2

Procedure details

A solution of ethyl 3-aminocrotonate (12.6 g, 97.5 mmol) and of intermediate 11 in diglyme (400 ml) was heated at 100° C. for 3 hours during which the product separated out. After cooling, diethylether (1.5 l) was added and the desired intermediate 12 was filtered (14.2 g, 75%). m.p. 243–245° C.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH3:9])=[CH:3]\[C:4]([O:6][CH2:7][CH3:8])=[O:5].ClC1C=C(Cl)C=C(Cl)C=1[C:19](C1C(Cl)=CC(Cl)=CC=1Cl)([C:23]([O-])=[O:24])[C:20]([O-])=[O:21]>COCCOCCOC>[OH:24][C:23]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[C:2]([CH3:9])[NH:1][C:20](=[O:21])[CH:19]=1

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
N\C(=C/C(=O)OCC)\C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)C(C(=O)[O-])(C(=O)[O-])C1=C(C=C(C=C1Cl)Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated out
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
diethylether (1.5 l) was added
FILTRATION
Type
FILTRATION
Details
the desired intermediate 12 was filtered (14.2 g, 75%)

Outcomes

Product
Name
Type
Smiles
OC=1C(=C(NC(C1)=O)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.